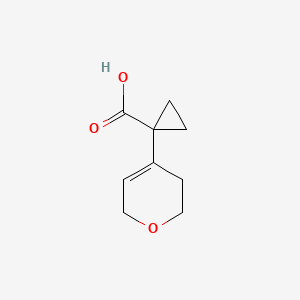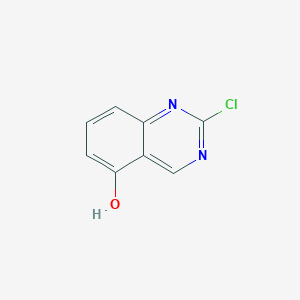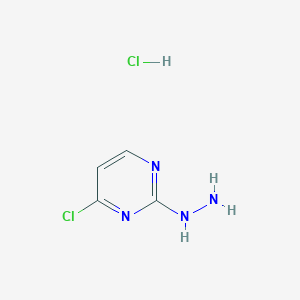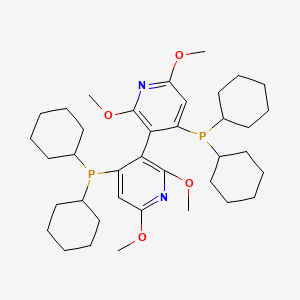
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound features a cyclopropane ring attached to a carboxylic acid group and a 3,6-dihydro-2H-pyran ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid can be achieved through several routes. One common method involves the reaction of cyclopropanecarboxylic acid with 3,6-dihydro-2H-pyran under acidic conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating biological processes .
Vergleich Mit ähnlichen Verbindungen
1-(3,6-dihydro-2H-pyran-4-yl)Cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
2,2,6-Trimethyl-6-((S)-4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-3(4H)-one: This compound has a similar pyran ring structure but differs in its substituents and overall molecular structure.
3,4-dihydro-2H-pyran: A simpler compound with a pyran ring, used as a starting material in various syntheses.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the pyran ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-(3,6-dihydro-2H-pyran-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8(11)9(3-4-9)7-1-5-12-6-2-7/h1H,2-6H2,(H,10,11) |
InChI-Schlüssel |
YNEODSLEMUVABH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC=C1C2(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)

![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(3,4-Dichlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13673703.png)
![4-Bromo-6-methoxybenzo[B]thiophene](/img/structure/B13673707.png)

![Ethyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13673720.png)



![Methyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13673733.png)
